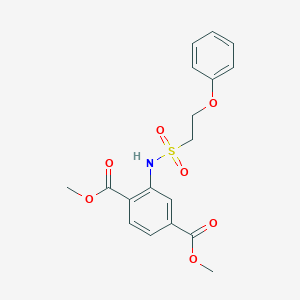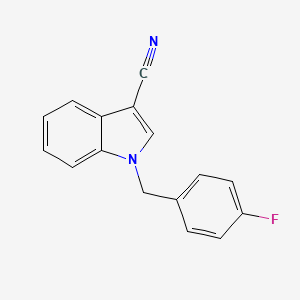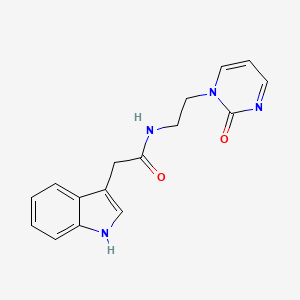
Dimethyl 2-(2-phenoxyethylsulfonamido)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl terephthalate (DMT) is an organic compound with the formula C6H4(COOCH3)2. It is the diester formed from terephthalic acid and methanol . It is a white solid that melts to give a distillable colorless liquid .
Synthesis Analysis
Industrially, DMT is synthesized either by transesterification of dimethyl terephthalate (DMT) with ethylene glycol (EG) (DMT process) or direct esterification of terephthalic acid (TPA) with EG (TPA process) .Molecular Structure Analysis
The molecular formula of DMT is C10H10O4 . It has a molar mass of 194.18 g/mol .Chemical Reactions Analysis
DMT can undergo methanolysis, a chemical pathway for depolymerizing post-consumer PET plastic waste into monomeric feedstock .Physical and Chemical Properties Analysis
DMT is a white solid that melts to give a distillable colorless liquid . It has a molar mass of 194.18 g/mol .Applications De Recherche Scientifique
Synthesis and Material Science Applications
Green Synthesis of Renewable Monomers : Research by Firdaus et al. (2020) describes a method for synthesizing a PET analogue monomer from eugenol, highlighting a sustainable alternative for creating diester from renewable resources. This work underlines the importance of developing eco-friendly methods for producing materials that are pivotal in the manufacture of polymers like polyethylene terephthalate (PET) (Firdaus et al., 2020).
Biodegradation of Plastic Additives : A study on the potential of esterase DmtH in transforming dimethyl terephthalate (DMT), a common plastic additive, to a less toxic form, highlights the environmental applications of managing the degradation of synthetic polymers in nature (Cheng et al., 2020).
Advanced Material Synthesis : The synthesis and characterization of sulfonated poly(aryl ether sulfone) containing pendent quaternary ammonium groups for proton exchange membranes by Zhang et al. (2010), demonstrates the creation of materials with specific electrical properties, potentially applicable in energy conversion devices (Zhang et al., 2010).
Chemical Transformations and Reactions
Kinetics of Polyamidation : Weisskopf and Meyerhoff (1986) studied the aminolysis of diphenyl terephthalate as a model reaction for polyamidation, providing insights into the reaction mechanisms that could be applicable in developing new polymeric materials (Weisskopf & Meyerhoff, 1986).
Chemical Modification for Flame Retardancy : Research on using the dimethyl terephthalate/dimethyl isophthalate recrystallization residue for producing solid polyurethane foams with reduced flammability explores the modification of waste materials for developing safer materials (Troev et al., 1984).
Environmental and Safety Studies
- Toxicity Reduction through Biotransformation : The transformation of dimethyl terephthalate to mono-methyl terephthalate by microbial enzymes, leading to reduced toxicity, emphasizes the role of biotechnology in mitigating environmental pollutants' impact (Cheng et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dimethyl 2-(2-phenoxyethylsulfonylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7S/c1-24-17(20)13-8-9-15(18(21)25-2)16(12-13)19-27(22,23)11-10-26-14-6-4-3-5-7-14/h3-9,12,19H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUDDKLZEBTTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2534884.png)
![4-chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol](/img/structure/B2534885.png)
![2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2534886.png)
![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2534890.png)


![4-[[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2534896.png)
![1-{3-[2-(Furan-2-yl)-2-oxoethyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2534897.png)
![N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2534899.png)

![Dispiro[3.0.35.14]nonan-9-amine;hydrochloride](/img/structure/B2534902.png)
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B2534904.png)
![1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2534906.png)
![1-((4-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2534907.png)
